![molecular formula C34H28Cl2O6 B14903197 (4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is a complex organic compound characterized by its unique biphenyl structure with dichloro substitutions and tetrahydrofuran-3-yl oxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) typically involves multi-step organic reactions. The initial step often includes the formation of the biphenyl core, followed by the introduction of dichloro groups through halogenation reactions. Subsequent steps involve the attachment of tetrahydrofuran-3-yl oxyphenyl groups via etherification reactions. The reaction conditions generally require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Key considerations include the selection of efficient catalysts, solvent recovery systems, and waste management protocols to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, inert atmospheres, and specific solvents.
Major Products
Major products formed from these reactions include oxidized biphenyl derivatives, reduced hydro compounds, and substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study cellular processes and interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) involves its interaction with specific molecular targets. The compound’s biphenyl core and functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- (4,4’-Dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(phenylmethanone)
- (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(phenylmethanone)
- (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-methoxyphenyl)methanone)
Uniqueness
The uniqueness of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) lies in its specific functional groups and stereochemistry. The presence of tetrahydrofuran-3-yl oxyphenyl groups provides distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C34H28Cl2O6 |
|---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
[2-chloro-5-[4-chloro-3-[4-[(3S)-oxolan-3-yl]oxybenzoyl]phenyl]phenyl]-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C34H28Cl2O6/c35-31-11-5-23(17-29(31)33(37)21-1-7-25(8-2-21)41-27-13-15-39-19-27)24-6-12-32(36)30(18-24)34(38)22-3-9-26(10-4-22)42-28-14-16-40-20-28/h1-12,17-18,27-28H,13-16,19-20H2/t27-,28-/m0/s1 |
InChI Key |
CPNHKRIPPKDQJZ-NSOVKSMOSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)O[C@H]6CCOC6)Cl |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)OC6CCOC6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



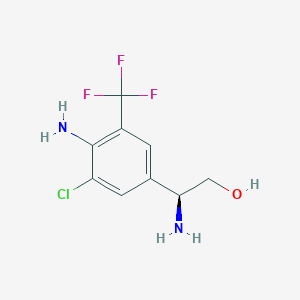

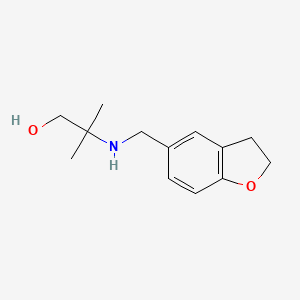
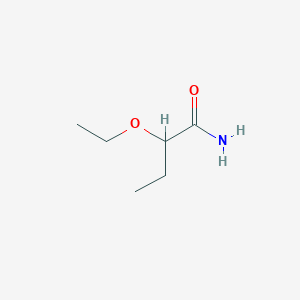
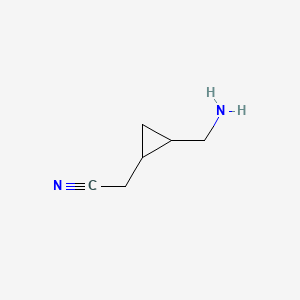
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
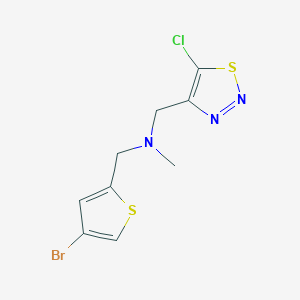
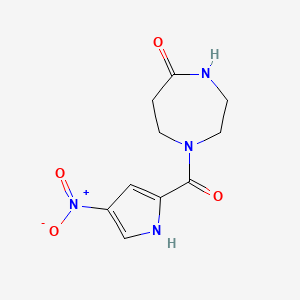
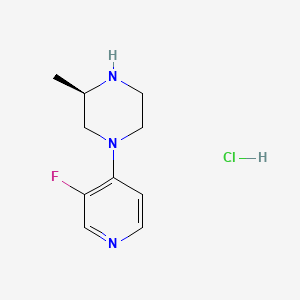
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
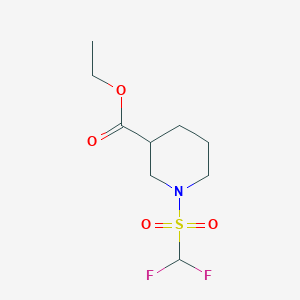
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)
